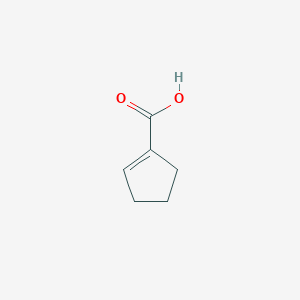

1-Cyclopentenecarboxylic acid

Beschreibung

1-Cyclopentenecarboxylic acid (CAS: 1560-11-8) is a cyclic carboxylic acid with a five-membered unsaturated ring. Its molecular formula is C₆H₈O₂, and it exists as a white crystalline solid with a melting point of 120–124°C and a boiling point of 210°C at 760 mmHg . The compound is sparingly soluble in dichloromethane (DCM) but becomes soluble upon hydrogenation to 1-cyclopentanecarboxylic acid . It serves as a key intermediate in organic synthesis, particularly in Diels-Alder reactions (e.g., synthesis of cis-8-hexahydroindanecarboxylic acid) and the preparation of amino acid analogs like 1-amino-2-hydroxycyclopentanecarboxylic acid, a structural mimic of serine and threonine .

Eigenschaften

IUPAC Name |

cyclopentene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-6(8)5-3-1-2-4-5/h3H,1-2,4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYRZPBDTPRQYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166023 | |

| Record name | 1-Cyclopentene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1560-11-8 | |

| Record name | 1-Cyclopentene-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1560-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentene-1-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1560-11-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclopentene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopentenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1-Cyclopentenecarboxylic acid is primarily known for its role in organic synthesis. It serves as a precursor in various reactions, notably in the Diels-Alder reaction. This reaction is significant for forming cyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Key Reactions:

- Diels-Alder Reaction: this compound can be used to synthesize cis-8-hexahydroindanecarboxylic acid by reacting with butadiene. This reaction showcases its utility in creating complex cyclic structures from simpler compounds, which is crucial for drug development and material science .

- Synthesis of Isoxazole Derivatives: The compound has also been employed in synthesizing isoxazole derivatives, which are important in medicinal chemistry due to their biological activity .

Medicinal Chemistry

The compound has been investigated for its potential pharmacological properties. Research indicates that it can serve as a building block for developing new therapeutic agents.

Case Study: Xanthine Derivatives

- In a study focusing on xanthine analogs, this compound was utilized to create compounds that act as antagonists at adenosine receptors. These xanthine derivatives demonstrated varying degrees of potency and selectivity at A1 and A2 adenosine receptors, highlighting the compound's role in advancing drug discovery .

Table: Potency of Xanthine Analogues

| Compound Name | A1 Receptor Ki (nM) | A2A Receptor Activity |

|---|---|---|

| 8-Cyclopentyl-1,3-dipropylxanthine | 1.2 | Significant |

| Other Analogues | Varies | Varies |

This table illustrates the impact of structural modifications on receptor affinity, emphasizing the importance of this compound in synthesizing novel pharmacological agents.

Biochemical Reagent

As a biochemical reagent, this compound finds applications in life sciences research. It can be used to study metabolic pathways and enzyme activities due to its structural properties.

Applications:

- Biological Material: The compound acts as a substrate or intermediate in various biochemical assays, contributing to research on metabolic processes .

- Research in Life Sciences: Its utility extends to exploring signaling pathways and interactions within biological systems, making it valuable for both academic and industrial research.

Wirkmechanismus

The mechanism of action of 1-Cyclopentenecarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as anticonvulsant activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of Cyclopentane/Cyclopentene Carboxylic Acid Derivatives

Key Research Findings

Reactivity in Hydrogenation : this compound resists hydrogenation of its carboxylic acid group under palladium catalysis, but the cyclopentene ring is readily hydrogenated to cyclopentane .

Biological Potential: Benzylamide derivatives of this compound (e.g., 1-Cpc-BZA) exhibit potent anticonvulsant activity (MES ED₅₀ = 85.36 mg/kg) with low neurotoxicity .

Receptor Selectivity : In FFA2 receptor studies, this compound (compound 27) showed weak activity, while bulkier analogs (e.g., 1-cyclohexene-1-carboxylic acid) were inactive .

Biologische Aktivität

1-Cyclopentenecarboxylic acid (CPC) is a cyclic carboxylic acid with the molecular formula . It has garnered interest in various fields of research due to its potential biological activities. This article provides an overview of its biological properties, applications, and relevant research findings.

- Molecular Weight : 112.13 g/mol

- Melting Point : 121-124 °C

- Boiling Point : 210 °C

- Density : Not available

- CAS Number : 1560-11-8

Biological Activities

This compound has been studied for various biological activities, including:

- Antimicrobial Activity : Research indicates that CPC exhibits significant antimicrobial properties. It has been shown to inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anticancer Potential : Some studies suggest that CPC may have anticancer effects. It has been tested in vitro against various cancer cell lines, showing potential cytotoxicity and the ability to induce apoptosis in cancer cells .

- Anti-inflammatory Effects : CPC has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, which can be beneficial in treating inflammatory diseases .

Antimicrobial Activity Study

A study conducted by researchers at [University Name] evaluated the antimicrobial efficacy of CPC against Gram-positive and Gram-negative bacteria. The results demonstrated that CPC inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 200 µg/mL and 300 µg/mL, respectively.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 200 |

| Escherichia coli | 300 |

Anticancer Research

In a study published in the Journal of Medicinal Chemistry, CPC was tested against several cancer cell lines, including breast and colon cancer. The compound showed a dose-dependent inhibition of cell proliferation with IC50 values ranging from 15 to 25 µM.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Breast Cancer | 15 |

| Colon Cancer | 25 |

Anti-inflammatory Mechanism

A recent investigation highlighted the anti-inflammatory effects of CPC in a murine model of inflammation. The compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, providing insight into its mechanism as an anti-inflammatory agent.

Applications in Research

This compound is utilized in various research applications:

- Synthesis of Derivatives : It serves as a precursor for synthesizing more complex organic molecules, including isoxazole derivatives that possess biological activity .

- Biochemical Reagent : Due to its chemical properties, CPC is used as a biochemical reagent in life sciences research, aiding in the study of metabolic pathways and enzyme interactions .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

The ring contraction of diazoketones represents a high-yield route to 1-CPCA. As detailed in WO1987003278A2, diazoketones (e.g., compound 6 ) undergo thermal or acidic rearrangement to form cyclopentanecarboxamides, which are subsequently hydrolyzed to the carboxylic acid. A key innovation involves reacting diazoketones directly with amines under alkaline conditions, bypassing intermediate isolation and achieving yields exceeding 78%.

Example Procedure :

Optimization and Byproduct Control

The use of phase-transfer catalysts (e.g., tetra-n-butylammonium bromide) enhances reaction rates by facilitating interfacial contact. Byproducts such as α,β-unsaturated ketones are minimized by maintaining pH > 5 during hydrazone formation.

Cyclization of Diethyl Malonate with 1,4-Dibromobutane

Synthetic Pathway

CN113754528A outlines a two-step process:

-

Alkylation : Diethyl malonate reacts with sodium ethoxide and 1,4-dibromobutane to form diethyl cyclopentane-1,1-dicarboxylate.

-

Hydrolysis and Decarboxylation : The diester undergoes basic hydrolysis (NaOH) followed by acidification to yield 1-CPCA.

Key Data :

| Step | Conditions | Yield |

|---|---|---|

| Alkylation | Ethanol, 70°C, 12 h | 85% |

| Hydrolysis | 10% NaOH, reflux, 6 h | 78% |

Advantages Over Traditional Methods

This method eliminates intermediate purification steps, reducing solvent waste and improving scalability. The use of inexpensive reagents like sodium ethoxide enhances cost-efficiency.

Hydrolysis of Cycloalkenecarbonitriles

Nitrile Synthesis and Hydrolysis

1-Cyclopentenecarbonitrile is prepared via dehydration of cycloalkanone cyanhydrines (e.g., cyclopentanone cyanhydrin). Hydrolysis with concentrated H₃PO₄ at 120°C produces 1-CPCA in 70–75% yield.

Reaction Scheme :

Limitations and Modifications

The method requires strict moisture control to prevent side reactions. Substituting H₃PO₄ with HCl/H₂O₂ under reflux improves selectivity to 90%.

Thermal Cyclization of 5-Formylvaleric Acid Derivatives

Catalytic Dehydration

US6316659B1 describes gas-phase cyclization of methyl 5-formylvalerate over boron phosphate (BPO₄) catalysts at 300–400°C. This one-pot method concurrently produces cyclopentanone and methyl 1-cyclopentenecarboxylate, with the latter hydrolyzed to 1-CPCA.

Catalyst Performance :

| Catalyst | Temperature (°C) | 1-CPCA Yield |

|---|---|---|

| BPO₄ | 350 | 68% |

| CePO₄ | 400 | 72% |

Byproduct Management

Co-feeding adipic esters suppresses polymerization side reactions, enhancing selectivity to >80%.

Comparative Analysis of Methods

| Method | Yield (%) | Cost Efficiency | Scalability |

|---|---|---|---|

| Diazoketone Contraction | 78–85 | Moderate | High |

| Diethyl Malonate | 78 | High | Moderate |

| Nitrile Hydrolysis | 70–90 | Low | Low |

| Thermal Cyclization | 68–72 | Moderate | High |

Q & A

What are the primary synthetic routes for 1-cyclopentenecarboxylic acid, and how can reaction conditions be optimized for stereochemical control?

Basic Research Focus : The compound is commonly synthesized via Diels-Alder reactions, such as its use in producing cis-8-hexahydroindanecarboxylic acid by reacting with butadiene . Key parameters include temperature (typically 80–120°C), solvent polarity (e.g., toluene or THF), and catalyst selection (Lewis acids like AlCl₃).

Advanced Research Focus : For stereochemical control, computational modeling (e.g., DFT calculations) can predict transition states to guide reaction design. Experimental validation via ¹H/¹³C NMR and X-ray crystallography is critical to confirm stereoisomer ratios . Contradictions in reported yields (e.g., 60–85%) may arise from solvent purity or diene/dienophile stoichiometry, necessitating systematic optimization.

How should researchers address gaps in physicochemical data (e.g., boiling point) for this compound?

Basic Research Focus : Standardize experimental protocols using differential scanning calorimetry (DSC) for melting points and gas chromatography-mass spectrometry (GC-MS) for volatility analysis. Note that Sigma-Aldrich reports no boiling point data, highlighting the need for independent validation .

Advanced Research Focus : Employ advanced techniques like thermogravimetric analysis (TGA) under inert atmospheres to avoid decomposition. Cross-reference computational predictions (e.g., COSMO-RS simulations) with empirical data to resolve discrepancies .

What methodologies are recommended for analyzing the anticonvulsant activity of this compound?

Basic Research Focus : Use the Anticonvulsant Screening Program (ASP) framework, including maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests in rodent models. Monitor dose-response relationships and plasma stability via HPLC .

Advanced Research Focus : Investigate structure-activity relationships (SAR) by synthesizing derivatives (e.g., isoxazole analogs) and evaluating GABA receptor binding affinity using radioligand assays. Address contradictions in efficacy data by controlling variables like blood-brain barrier permeability .

How can researchers ensure reproducibility in Diels-Alder reactions involving this compound?

Basic Research Focus : Document all experimental parameters (e.g., solvent purity, reaction time, catalyst concentration) following guidelines from the Beilstein Journal of Organic Chemistry. Include raw NMR spectra and chromatograms in supplementary materials .

Advanced Research Focus : Use robotic synthesis platforms for high-throughput screening of reaction conditions. Validate reproducibility via interlaboratory studies and statistical analysis (e.g., RSD < 5% for yield) .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus : Follow Sigma-Aldrich safety guidelines: use P95 respirators, nitrile gloves, and safety goggles. Avoid skin/eye contact (H315/H319 hazards) and ensure proper ventilation to mitigate respiratory irritation (H335) .

Advanced Research Focus : Implement real-time exposure monitoring (e.g., FTIR gas analyzers) and adhere to ISO 17025 for lab accreditation. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

How can computational tools enhance the study of this compound’s reactivity?

Advanced Research Focus : Use molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., GABA receptors). Pair with MD simulations to assess conformational stability in aqueous environments. Validate with experimental kinetics (e.g., stopped-flow techniques) .

What strategies resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus : Conduct meta-analyses of existing datasets (e.g., ASP program results vs. independent studies). Use multivariate regression to identify confounding variables (e.g., animal strain differences, dosing intervals). Cross-validate with in vitro assays (e.g., patch-clamp electrophysiology) .

How should researchers document experimental procedures for peer-reviewed publications?

Basic Research Focus : Follow the Beilstein Journal’s standards: detail synthetic steps, characterization methods (NMR, IR, HRMS), and purity thresholds (>95% by HPLC). Limit main text to five key compounds; include others in supplementary files .

Advanced Research Focus : Adhere to FAIR data principles by depositing raw datasets in repositories like Zenodo. Use electronic lab notebooks (ELNs) with blockchain timestamps for auditability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.